molecular formula C14H13NO2S B11795389 6-(Benzylthio)-4-methylnicotinic acid

6-(Benzylthio)-4-methylnicotinic acid

Cat. No.: B11795389
M. Wt: 259.33 g/mol
InChI Key: WZNYURJOLPTEAV-UHFFFAOYSA-N
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Description

6-(Benzylthio)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzylthio group attached to the sixth position and a methyl group attached to the fourth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 6-(benzylthio)-4-methylnicotinic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-4-methylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, reducing metals in acid.

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to corresponding alcohols or alkanes.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

6-(Benzylthio)-4-methylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(benzylthio)-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act as a mitochondrial disruptor by blocking mitochondrial enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . This disruption can lead to various biological effects, including inhibition of cellular respiration and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzylthio)-4-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

6-benzylsulfanyl-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2S/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

WZNYURJOLPTEAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)SCC2=CC=CC=C2

Origin of Product

United States

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